molecular formula C25H16F3NOS B11027189 1-(naphthalen-1-yl)-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone

1-(naphthalen-1-yl)-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone

Cat. No.: B11027189
M. Wt: 435.5 g/mol
InChI Key: MNTRDPZBKAEGEK-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-yl)-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone is a complex organic compound that features a naphthalene ring, a phenothiazine moiety, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(naphthalen-1-yl)-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride to introduce the ethanone group. This is followed by the nucleophilic substitution reaction with 2-(trifluoromethyl)-10H-phenothiazine under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-1-yl)-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts or under reflux conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

1-(Naphthalen-1-yl)-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological effects and potential as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-(naphthalen-1-yl)-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The phenothiazine moiety may interact with DNA or proteins, leading to various biological effects.

Comparison with Similar Compounds

    Phenothiazine derivatives: Compounds like chlorpromazine and promethazine, which have similar core structures but different substituents.

    Naphthalene derivatives: Compounds such as naphthalene-1-yl acetic acid and naphthalene-2-ylamine.

Uniqueness: 1-(Naphthalen-1-yl)-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone is unique due to the combination of the naphthalene and phenothiazine structures with a trifluoromethyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C25H16F3NOS

Molecular Weight

435.5 g/mol

IUPAC Name

1-naphthalen-1-yl-2-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone

InChI

InChI=1S/C25H16F3NOS/c26-25(27,28)17-12-13-24-21(14-17)29(20-10-3-4-11-23(20)31-24)15-22(30)19-9-5-7-16-6-1-2-8-18(16)19/h1-14H,15H2

InChI Key

MNTRDPZBKAEGEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)CN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F

Origin of Product

United States

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